molecular formula C23H23ClN4O3S B11244065 N-(3-chloro-4-methylphenyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methylphenyl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11244065
M. Wt: 471.0 g/mol
InChI Key: FOHWDRJSEBRXNC-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with the following chemical formula:

    C17H18ClNO4\text{C}_{17}\text{H}_{18}\text{ClNO}_4C17​H18​ClNO4​

    .
  • It features a chloro-substituted phenyl ring, a triazole ring, and a sulfanyl group.
  • The compound’s systematic name reflects its substituents and functional groups.
  • It may have applications in various fields due to its unique structure.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Without detailed information, we can infer potential reactions based on its functional groups.
    • It likely undergoes substitution reactions (e.g., nucleophilic aromatic substitution) due to the chloro and sulfanyl groups.
    • Common reagents could include nucleophiles (e.g., amines) and Lewis acids.
    • Major products would depend on the specific reaction conditions.
  • Scientific Research Applications

    • Research applications span various disciplines:

        Chemistry: Investigating its reactivity, stability, and novel reactions.

        Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).

        Medicine: Exploring potential therapeutic effects or toxicity.

        Industry: Assessing its use as a precursor or intermediate in drug synthesis.

  • Mechanism of Action

    • Unfortunately, the exact mechanism of action remains elusive.
    • Molecular targets and pathways involved require further investigation.
  • Comparison with Similar Compounds

    • Similar compounds are scarce, given its unique structure.
    • we can explore related molecules, such as:
      • N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
      • N-(3-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide
      • N-(5-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide

    Properties

    Molecular Formula

    C23H23ClN4O3S

    Molecular Weight

    471.0 g/mol

    IUPAC Name

    N-(3-chloro-4-methylphenyl)-2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

    InChI

    InChI=1S/C23H23ClN4O3S/c1-14-3-5-16(12-18(14)24)25-21(29)13-32-23-27-26-22(28(23)17-6-7-17)15-4-8-19-20(11-15)31-10-2-9-30-19/h3-5,8,11-12,17H,2,6-7,9-10,13H2,1H3,(H,25,29)

    InChI Key

    FOHWDRJSEBRXNC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3CC3)C4=CC5=C(C=C4)OCCCO5)Cl

    Origin of Product

    United States

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